Synthesis Yield Advantage over the Cyclopentane Analog in Dichloroketene Cycloaddition
In the cycloaddition of dichloroketene to cycloalkanones, (dichloromethylene)cyclohexane is obtained via a spiro‑oxetanone intermediate that forms in 50 % yield, versus only 30 % for the analogous (dichloromethylene)cyclopentane. Subsequent thermal decarboxylation proceeds quantitatively in both cases, making the cyclohexane‑derived intermediate significantly more efficient for preparative‑scale work [1].
| Evidence Dimension | Yield of spiro‑oxetanone intermediate from dichloroketene cycloaddition |
|---|---|
| Target Compound Data | 50 % (3,3‑dichloro‑1‑oxaspiro[3.5]octane‑2‑one) |
| Comparator Or Baseline | (Dichloromethylene)cyclopentane: 30 % (3,3‑dichloro‑1‑oxaspiro[3.4]heptane‑2‑one) |
| Quantified Difference | 20 percentage points (1.67‑fold higher yield) |
| Conditions | Cycloaddition of dichloroketene with cyclohexanone at room temperature; spiro‑oxetanone isolated by vacuum distillation; decarboxylation at 120‑150 °C for 1 h. |
Why This Matters
The 67 % higher yield of the spiro‑oxetanone intermediate directly reduces precursor ketone waste and purification burden, making the cyclohexane derivative the more cost‑effective choice for gram‑scale synthesis when ring size is not constrained.
- [1] Halogenated 2‑Oxetanones. Ph.D. Dissertation / Technical Report, University of North Texas, 1972. pp. 23‑24. View Source
